[4-(Difluoromethyl)pyridin-2-yl]methanol
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Overview
Description
[4-(Difluoromethyl)pyridin-2-yl]methanol is a chemical compound with the molecular formula C7H7F2NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)pyridin-2-yl]methanol typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents. For example, the reaction of 2-chloromethylpyridine with difluoromethylating reagents under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield [4-(Difluoromethyl)pyridin-2-yl]aldehyde or [4-(Difluoromethyl)pyridin-2-yl]carboxylic acid .
Scientific Research Applications
[4-(Difluoromethyl)pyridin-2-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(Chloromethyl)pyridin-2-yl]methanol: Contains a chloromethyl group instead of a difluoromethyl group.
[4-(Methyl)pyridin-2-yl]methanol: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [4-(Difluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance the compound’s performance in various applications, making it a valuable chemical entity in research and industry .
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
[4-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)5-1-2-10-6(3-5)4-11/h1-3,7,11H,4H2 |
InChI Key |
CWQSGIYMQXFNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CO |
Origin of Product |
United States |
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